
2-(6-Bromopyridin-2-yl)-2-oxoethyl2-(2-chloro-1,3-thiazol-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-bromopyridin-2-yl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate is a complex organic compound that features both pyridine and thiazole moieties. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and materials science.
准备方法
The synthesis of 2-(6-bromopyridin-2-yl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Moiety: The pyridine ring is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Thiazole Synthesis: The thiazole ring is synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Coupling Reaction: The brominated pyridine and the thiazole derivative are then coupled using a suitable base and solvent to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often employing continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
2-(6-bromopyridin-2-yl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions, allowing for the introduction of various functional groups. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(6-bromopyridin-2-yl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of 2-(6-bromopyridin-2-yl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and thiazole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can modulate the activity of biological pathways. These interactions can lead to the inhibition or activation of specific enzymes, affecting cellular processes and leading to therapeutic effects.
相似化合物的比较
Similar compounds include other pyridine-thiazole derivatives, such as:
- 2-(6-chloropyridin-2-yl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate
- 2-(6-fluoropyridin-2-yl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate
Compared to these compounds, 2-(6-bromopyridin-2-yl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate may exhibit different reactivity and biological activity due to the presence of the bromine atom, which can influence its electronic properties and steric interactions.
属性
分子式 |
C12H8BrClN2O3S |
|---|---|
分子量 |
375.63 g/mol |
IUPAC 名称 |
[2-(6-bromopyridin-2-yl)-2-oxoethyl] 2-(2-chloro-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C12H8BrClN2O3S/c13-10-3-1-2-8(16-10)9(17)5-19-11(18)4-7-6-20-12(14)15-7/h1-3,6H,4-5H2 |
InChI 键 |
GFXSWZUKYUALKN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)Br)C(=O)COC(=O)CC2=CSC(=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


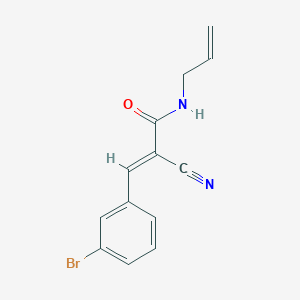
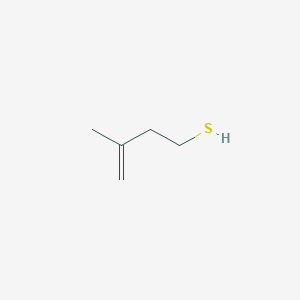

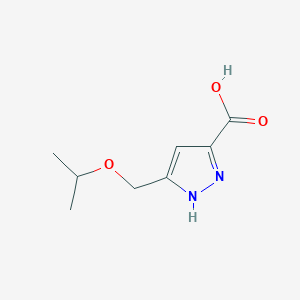
![N-[(1-aminocycloheptyl)methyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B13581715.png)
![{4-[(Methylamino)methyl]phenyl}methanolhydrochloride](/img/structure/B13581721.png)

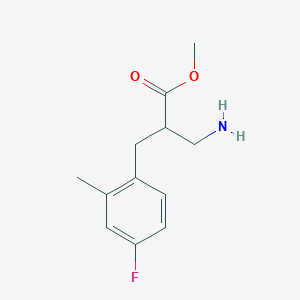
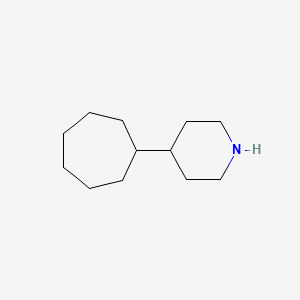
![2-Methoxy-4-[1-(2-methylindolizin-3-yl)-2-nitroethyl]phenol](/img/structure/B13581739.png)
![tert-butylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13581745.png)
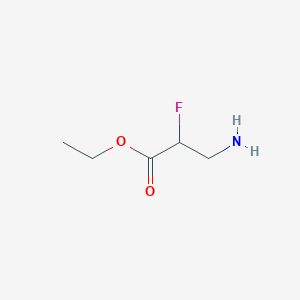
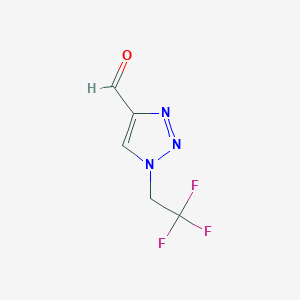
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B13581789.png)
